2-(3-nitrophenyl)-3H-imidazo[4,5-c]pyridine
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Overview
Description
2-(3-Nitrophenyl)-1H-imidazo[4,5-c]pyridine is a heterocyclic compound that features both an imidazole and a pyridine ring fused together
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-nitrophenyl)-1H-imidazo[4,5-c]pyridine typically involves the reaction of 3-nitrobenzaldehyde with 2-aminopyridine under acidic conditions to form an intermediate Schiff base. This intermediate is then cyclized using a suitable cyclizing agent such as polyphosphoric acid or phosphorus oxychloride to yield the desired imidazo[4,5-c]pyridine derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-(3-Nitrophenyl)-1H-imidazo[4,5-c]pyridine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Cyclization: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Cyclization: Cyclizing agents like polyphosphoric acid or phosphorus oxychloride.
Major Products Formed
Reduction: 2-(3-Aminophenyl)-1H-imidazo[4,5-c]pyridine.
Substitution: Various substituted imidazo[4,5-c]pyridine derivatives depending on the nucleophile used.
Cyclization: More complex fused heterocyclic compounds.
Scientific Research Applications
Medicinal Chemistry: It has shown promise as a scaffold for developing anticancer agents, particularly against breast cancer cells.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-(3-nitrophenyl)-1H-imidazo[4,5-c]pyridine in biological systems involves its interaction with specific molecular targets. For instance, in cancer cells, it may inhibit key enzymes or signaling pathways that are crucial for cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific derivative and its functional groups .
Comparison with Similar Compounds
Similar Compounds
3-Nitropyridine: Another nitro-substituted pyridine derivative with different reactivity and applications.
Imidazo[1,2-a]pyridine: A similar fused heterocyclic compound with a different arrangement of nitrogen atoms.
2-Phenylimidazo[4,5-c]pyridine: A structurally similar compound without the nitro group.
Uniqueness
2-(3-Nitrophenyl)-1H-imidazo[4,5-c]pyridine is unique due to the presence of both the nitro group and the fused imidazo[4,5-c]pyridine structure. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .
Properties
CAS No. |
89075-46-7 |
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Molecular Formula |
C12H8N4O2 |
Molecular Weight |
240.22 g/mol |
IUPAC Name |
2-(3-nitrophenyl)-3H-imidazo[4,5-c]pyridine |
InChI |
InChI=1S/C12H8N4O2/c17-16(18)9-3-1-2-8(6-9)12-14-10-4-5-13-7-11(10)15-12/h1-7H,(H,14,15) |
InChI Key |
GYZSMDFIKSQQNB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC3=C(N2)C=NC=C3 |
Origin of Product |
United States |
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